2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one
Description
This compound belongs to the furo[3,2-c]chromen-4-one family, a class of fused coumarin derivatives with a furan ring. Its structure includes:
- 3-(3-Nitrophenyl): A meta-substituted nitro group with strong electron-withdrawing properties, impacting electronic characteristics and reactivity.
Properties
IUPAC Name |
2-(2-methoxyethylamino)-8-methyl-3-(3-nitrophenyl)furo[3,2-c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c1-12-6-7-16-15(10-12)19-18(21(24)28-16)17(20(29-19)22-8-9-27-2)13-4-3-5-14(11-13)23(25)26/h3-7,10-11,22H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTLLSCXPIWTRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C3=C2OC(=C3C4=CC(=CC=C4)[N+](=O)[O-])NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furochromene core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-hydroxyacetophenone and an aldehyde under acidic or basic conditions.
Introduction of the nitrophenyl group: This step involves a nitration reaction where a phenyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Substitution with methoxyethylamino group: This can be carried out through a nucleophilic substitution reaction where the amino group is introduced using a suitable amine, such as 2-methoxyethylamine, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Various nucleophiles or electrophiles, solvents like ethanol or dichloromethane, and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amino derivatives, and substituted compounds with different functional groups.
Scientific Research Applications
Chemistry
This compound serves as a building block in the synthesis of more complex organic molecules. It is utilized as a reagent in various organic reactions due to its unique functional groups that can participate in diverse chemical transformations.
Biology
Research indicates that 2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown its efficacy against various microbial strains.
- Anticancer Activity : Preliminary investigations suggest it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and enzyme inhibition.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways is under investigation.
Medicine
The therapeutic potential of this compound is being explored for drug development targeting specific diseases. Its interactions with biological receptors and enzymes make it a candidate for further pharmacological studies.
Industry
In industrial applications, this compound is used in producing specialty chemicals and materials with specific properties. Its unique structure allows for modifications that can enhance performance in various applications.
Case Studies
-
Anticancer Activity :
In vitro studies have demonstrated that the compound inhibits the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. These findings suggest its potential as a lead compound for developing anticancer therapies. -
Antimicrobial Testing :
Various studies have assessed the antimicrobial activity of this compound against bacterial and fungal strains. Results indicate promising activity, warranting further exploration for potential therapeutic applications in treating infections.
Mechanism of Action
The mechanism of action of 2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to specific receptors: Interacting with cellular receptors to modulate signaling pathways.
Inhibiting enzymes: Acting as an inhibitor of enzymes involved in key metabolic processes.
Inducing cellular responses: Triggering cellular responses such as apoptosis or cell cycle arrest through its interaction with intracellular targets.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares substituents and key features of analogous furo[3,2-c]chromen-4-one derivatives:
Key Comparative Findings
Electronic and Fluorescence Properties
- The 3-nitrophenyl group’s electron-withdrawing nature could reduce fluorescence intensity compared to FH (), which shows strong Fe³⁺ sensing via fluorescence quenching .
Stability and Reactivity
- highlights challenges in aromatization under acidic conditions for certain derivatives, but the target compound’s substituents may stabilize the core structure .
Biological Activity
2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one is a synthetic compound belonging to the furochromene class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article compiles detailed research findings, case studies, and data tables to elucidate the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 394.4 g/mol. The compound features a furochromene core with various substituents that influence its chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 923676-73-7 |
| Molecular Weight | 394.4 g/mol |
| Molecular Formula | C21H18N2O6 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:
- Receptor Binding : The compound may bind to specific receptors, modulating signaling pathways involved in cellular processes.
- Enzyme Inhibition : It has potential as an inhibitor for enzymes that play critical roles in metabolic pathways.
- Induction of Apoptosis : The compound may trigger apoptosis in cancer cells through its interaction with intracellular targets.
Antimicrobial Activity
Research indicates that compounds in the furochromene class exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound effectively inhibits the growth of various bacterial strains. For instance:
- Case Study : A study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
-
Cell Proliferation Inhibition : The compound was tested on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results showed a dose-dependent inhibition of cell proliferation.
Cell Line IC50 (µM) MCF-7 15 A549 20 - Mechanistic Insights : Flow cytometry analysis indicated that treatment with the compound led to increased apoptosis in MCF-7 cells, suggesting its potential as a therapeutic agent.
Anti-inflammatory Activity
The anti-inflammatory properties were assessed using lipopolysaccharide (LPS)-stimulated macrophages:
- Findings : The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases.
Q & A
Basic: What synthetic strategies are employed for preparing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the assembly of the furochromenone core. A common approach includes:
- Step 1: Cyclocondensation of substituted coumarin precursors with appropriate amines or nitroaryl groups. For example, describes the synthesis of furo[3,2-c]chromen-4-ones via cyclization reactions, followed by crystallization from ethanol for purification .
- Step 2: Introduction of the 2-methoxyethylamino group via nucleophilic substitution or reductive amination. outlines similar protocols for functionalizing chromenone derivatives using propargyl bromide and K₂CO₃ in DMF .
- Characterization: Intermediates are validated using FT-IR (to confirm functional groups like nitro and methoxy), ¹H/¹³C NMR (to verify substituent positions), and HPLC for purity assessment. highlights these techniques for analogous furocoumarins .
Basic: How is the crystal structure resolved, and what software is used for refinement?
X-ray crystallography is the gold standard for structural confirmation. Key steps include:
- Data Collection: Single-crystal diffraction data are obtained using synchrotron or in-house X-ray sources.
- Refinement: The SHELX program suite (e.g., SHELXL) is widely used for small-molecule refinement, as noted in . This software optimizes atomic coordinates and thermal parameters against diffraction data, ensuring accurate bond-length and angle measurements .
- Validation: The CCDC database is referenced to cross-check structural consistency.
Advanced: How do the nitro and methoxy substituents influence fluorescence properties, and what experimental designs assess metal-ion interactions?
The 3-nitrophenyl group enhances electron-withdrawing effects, potentially quenching fluorescence, while the 2-methoxyethylamino group may introduce solvatochromic shifts. To study metal-ion interactions:
- Experimental Design:
- Prepare a DMSO/water (1:1 v/v) solution of the compound (10 µM).
- Titrate with metal ions (e.g., Fe³⁺, Cu²⁺) and record fluorescence emission spectra (λex = 365 nm, λem = 400–600 nm). details this approach for Fe³⁺ detection using analogous furocoumarins .
- Calculate Stern-Volmer constants to quantify quenching efficiency.
- Contradiction Analysis: Discrepancies in quenching efficiency across studies may arise from solvent polarity, pH, or competing ligands. Control experiments with EDTA can isolate metal-specific effects.
Advanced: What computational methods predict the compound’s reactivity and binding modes in biological targets?
- Density Functional Theory (DFT): Optimize the molecular geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, identifying nucleophilic/electrophilic sites.
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases or DNA topoisomerases). ’s PubChem entry for a nitro-substituted chromenone provides a template for parameterizing force fields .
- Validation: Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays.
Advanced: How are conflicting bioactivity results resolved, particularly in antimicrobial assays?
Discrepancies may arise from:
- Strain Variability: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using standardized MIC protocols (CLSI guidelines).
- Compound Stability: Perform HPLC-MS post-assay to confirm integrity; degradation products may skew results.
- Statistical Design: Use randomized block designs (as in ) with four replicates to minimize batch effects .
- Data Normalization: Express activity as % inhibition relative to positive controls (e.g., ciprofloxacin) to account for plate-to-plate variability.
Advanced: What methodologies evaluate environmental fate and ecotoxicity, aligning with green chemistry principles?
- Biodegradation Studies: Incubate the compound in OECD 301D media with activated sludge, monitoring degradation via LC-MS over 28 days.
- Ecotoxicology: Follow ’s framework for assessing impacts on D. magna (48-hr LC₅₀) and algal growth inhibition .
- QSAR Modeling: Use EPI Suite to predict logP (lipophilicity) and BCF (bioaccumulation potential) based on substituent contributions.
Advanced: How is regioselectivity controlled during functionalization of the furochromenone core?
- Directing Groups: The 8-methyl group may sterically hinder electrophilic attack at C-7, favoring substitution at C-3.
- Catalytic Strategies: Use Pd-catalyzed C-H activation (e.g., with Pd(OAc)₂ and ligands like PPh₃) to install aryl groups selectively. ’s aminomethylation protocol for chromenones demonstrates regiocontrol via tautomerization .
- Kinetic vs. Thermodynamic Control: Monitor reaction progress by TLC; longer reaction times may favor thermodynamically stable products.
Advanced: What analytical workflows ensure reproducibility in scaling up synthesis from mg to gram quantities?
- Process Analytical Technology (PAT): Implement inline FT-IR or Raman spectroscopy to monitor reaction progress in real time.
- Purification: Transition from column chromatography to recrystallization (e.g., using ethanol/water mixtures, as in ) for cost-effective scaling .
- Quality Control: Use UPLC-MS with charged aerosol detection (CAD) to quantify impurities ≤0.1%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
